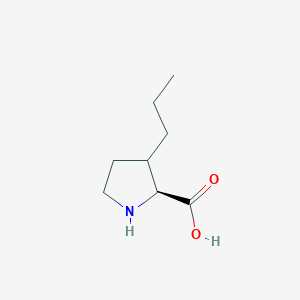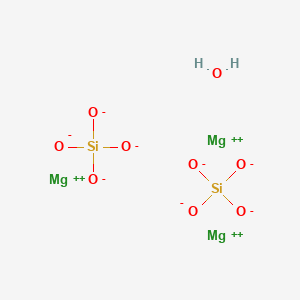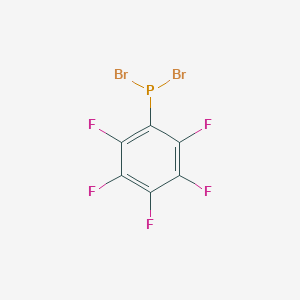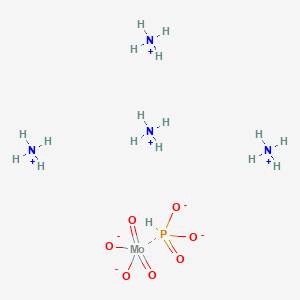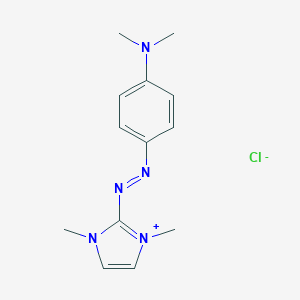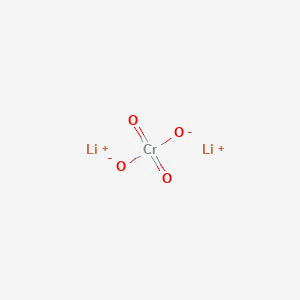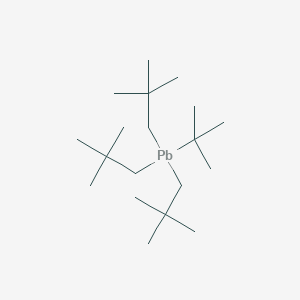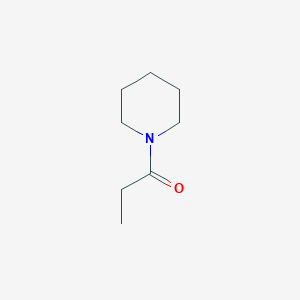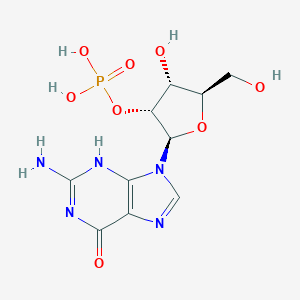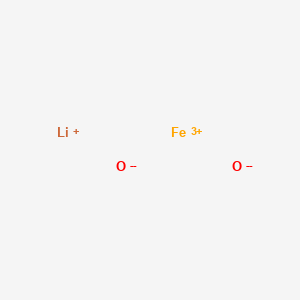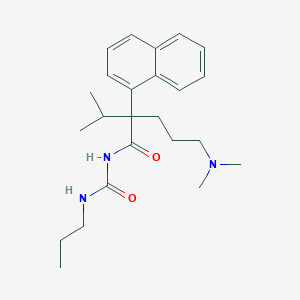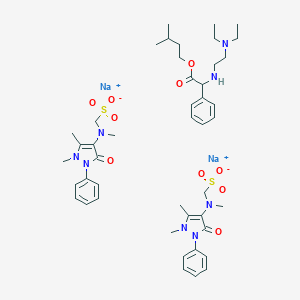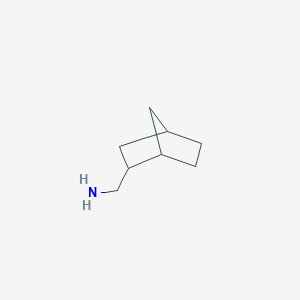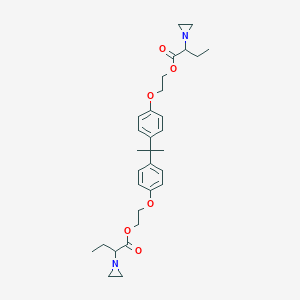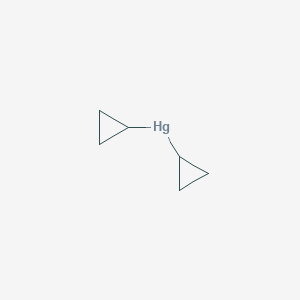
Dicyclopropylmercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopropylmercury (DCPM) is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields. It is a mercury-based compound with two cyclopropyl groups attached to the mercury atom. DCPM has been shown to exhibit interesting biological and chemical properties, making it a subject of interest for researchers in various fields.
作用机制
The mechanism of action of Dicyclopropylmercury is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through the mercury atom. The cyclopropyl groups attached to the mercury atom may also play a role in the compound's interactions with biological molecules.
生化和生理效应
Dicyclopropylmercury has been shown to exhibit antibacterial and antifungal properties. It has also been shown to inhibit the growth of certain cancer cells. The compound has been studied for its potential use in treating various diseases, including bacterial and fungal infections and cancer.
实验室实验的优点和局限性
Dicyclopropylmercury has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and handle, and it exhibits unique properties that make it a promising reagent for various reactions. However, Dicyclopropylmercury is also toxic and must be handled with care. It can also be difficult to work with due to its sensitivity to air and moisture.
未来方向
There are several future directions for research on Dicyclopropylmercury. One area of interest is the compound's potential use in medicine. Further studies are needed to determine the compound's mechanism of action and its potential use in treating various diseases. Another area of interest is the compound's potential use in catalysis and organic synthesis. Further studies are needed to explore the compound's unique properties and its potential applications in these fields. Additionally, studies on the toxicity of Dicyclopropylmercury and its potential environmental impact are also needed.
合成方法
Dicyclopropylmercury can be synthesized by reacting cyclopropylmagnesium bromide with mercury chloride. The reaction results in the formation of Dicyclopropylmercury as a white crystalline solid. The synthesis method is relatively simple and has been well-established in the literature.
科学研究应用
Dicyclopropylmercury has been studied for its potential applications in various fields, including catalysis, organic synthesis, and medicine. In catalysis, Dicyclopropylmercury has been shown to exhibit unique properties that make it a promising catalyst for various reactions. In organic synthesis, Dicyclopropylmercury has been used as a reagent in the synthesis of various organic compounds. In medicine, Dicyclopropylmercury has been studied for its potential use as an antibacterial and antifungal agent.
属性
CAS 编号 |
13955-96-9 |
|---|---|
产品名称 |
Dicyclopropylmercury |
分子式 |
C6H10Hg |
分子量 |
282.74 g/mol |
IUPAC 名称 |
dicyclopropylmercury |
InChI |
InChI=1S/2C3H5.Hg/c2*1-2-3-1;/h2*1H,2-3H2; |
InChI 键 |
QLQAHCXNBPWODX-UHFFFAOYSA-N |
SMILES |
C1CC1[Hg]C2CC2 |
规范 SMILES |
C1CC1[Hg]C2CC2 |
同义词 |
Dicyclopropylmercury(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



